3-Methyl-1-penten-4-yn-3-ol
Overview
Description
3-Methyl-1-penten-4-yn-3-ol is a compound that has been the subject of various synthetic studies. It is an intermediate that can be used to synthesize more complex molecules and has been involved in reactions that lead to the formation of by-products with potential applications in organic chemistry and material science.
Synthesis Analysis
The synthesis of 3-Methyl-1-penten-4-yn-3-ol and its derivatives has been explored through different methods. An efficient synthesis and rearrangement using perrhenate- and Mo(VI)-catalysts have been reported, leading to the formation of by-products such as 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol, which were characterized spectroscopically . Additionally, the stereospecific synthesis of related compounds like 3-methyl-5-phenylsulfonyl-3E-penten-1-ol has been achieved using 4-hydroxyl-2-butone as the starting material . Moreover, the synthesis of 3-methyl-2-penten-4-yn-1-hyde has been developed using a combination of acetone, methyl formate, bromoethane, and subsequent reactions, providing an eco-friendly and high-yielding methodology .
Molecular Structure Analysis
The molecular structure of compounds related to 3-Methyl-1-penten-4-yn-3-ol has been elucidated using various spectroscopic techniques. For instance, the crystal and molecular structure of a tungsten complex with a related ligand was determined, showing that the ligand is bound to the W(CO)5 moiety via the triazole N4 atom . Similarly, the X-ray diffraction analysis and NMR studies of (Z)-2-methyl-3-triphenylstannyl-3-pentene-2-ol revealed a distorted tetrahedral SnC4 geometry and the presence of a weak intramolecular HO → Sn interaction .
Chemical Reactions Analysis
The reactivity of 3-Methyl-1-penten-4-yn-3-ol derivatives has been investigated in various chemical reactions. For example, the synthesis of 3-methyl-1,2,4-pentatrienyl phenyl sulfoxide by [2,3]-sigmatropic rearrangement and its subsequent electrophile-induced cyclization reactions have been studied, leading to the formation of different heterocyclic compounds . Additionally, the reactivity of the (3-methylpentadienyl)iron(1+) cation was explored for the late-stage introduction of a side chain found in various natural products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1-penten-4-yn-3-ol derivatives have been characterized. Derivatives of elements such as germanium, aluminium, titanium, niobium, tantalum, and butyltin have been synthesized and described as colorless, volatile liquids or solids, soluble in common organic solvents. These compounds have been characterized by elemental analyses, molecular weight determinations, and infrared and proton magnetic resonance spectral studies .
Scientific Research Applications
Quantum Chemical Study in Pharmaceutical Chemistry
3-Methyl-1-penten-4-yn-3-ol plays a role in the synthesis of vitamin A. A quantum chemical study explored the electronic structure of an intermediate in the allylic rearrangement of this compound, crucial for the synthesis process. The focus was on reducing impurities and optimizing conditions for the desired isomerization (Staroverov et al., 1984).
Reaction Studies in Organic Chemistry
The compound has been studied in reactions involving ylide intermediates, leading to the formation of various products. This has implications for understanding reaction pathways and product synthesis in organic chemistry (Sobery & DeLuca, 1995).
Synthesis and Cyclization Reactions
Research has been conducted on the synthesis and electrophile-induced cyclization reactions of derivatives of 3-Methyl-1-penten-4-yn-3-ol. These studies provide insights into the production of certain sulfoxides and sulfones, which have various applications in chemical synthesis (Christov & Ivanov, 2002).
Catalysis and Polymerization Research
This compound has been used in studies involving the catalysis of certain reactions, leading to the formation of specific products. For instance, its role in the ruthenium-catalyzed formation of aryl(diphenyl)phosphine oxides offers insights into catalytic processes and product formation (Onodera et al., 2005).
Environmental and Atmospheric Studies
The reactions of derivatives of 3-Methyl-1-penten-4-yn-3-ol with various ions have been studied, providing important information for atmospheric and environmental chemistry. These studies help understand the behavior of unsaturated biogenic alcohols in the atmosphere (Schoon et al., 2007).
Polymer Science Applications
In the field of polymer science, derivatives of 3-Methyl-1-penten-4-yn-3-ol have been used in the synthesis and functionalization of polymers. This research contributes to the development of new materials with improved properties and potential applications in various fields, including energy storage (Zhang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-methylpent-1-en-4-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBATUBQIYXCZPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309857 | |
Record name | 3-Methyl-1-penten-4-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-penten-4-yn-3-ol | |
CAS RN |
3230-69-1 | |
Record name | 3-Methyl-1-penten-4-yn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3230-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Penten-4-yn-3-ol, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3230-69-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-1-penten-4-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpent-1-en-4-yn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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